Benzamide, 2-(4-hydroxybenzylidenamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Hydroxybenzylidene)amino]benzamide is a Schiff base compound derived from the condensation of 4-hydroxybenzaldehyde and 2-aminobenzamide. This compound has garnered significant interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-hydroxybenzylidene)amino]benzamide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-aminobenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods: The use of continuous flow microreactor systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Strong nucleophiles like hydroxide ions and conditions involving high temperatures and polar solvents are often employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Wirkmechanismus
The biological activities of 2-[(4-hydroxybenzylidene)amino]benzamide are primarily attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: The compound competes with purines, inhibiting bacterial nucleic acids and protein synthesis.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific cellular pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 4-[(2-Hydroxybenzylidene)amino]benzamide
- N-(3-Amino-4-methylphenyl)benzamide
- Substituted Benzimidazoles
Comparison: 2-[(4-Hydroxybenzylidene)amino]benzamide stands out due to its unique combination of antimicrobial, antioxidant, and anticancer properties. While similar compounds like substituted benzimidazoles also exhibit antimicrobial and anticancer activities, the specific molecular interactions and pathways involved can differ, highlighting the uniqueness of 2-[(4-hydroxybenzylidene)amino]benzamide .
Eigenschaften
Molekularformel |
C14H12N2O2 |
---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-[(4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O2/c15-14(18)12-3-1-2-4-13(12)16-9-10-5-7-11(17)8-6-10/h1-9,17H,(H2,15,18) |
InChI-Schlüssel |
ZHAHOPNQFGYRKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.